
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide” is a derivative of oxadiazole and benzamide. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of both oxadiazoles and benzamides. The benzamide portion would consist of a benzene ring (a six-membered ring of carbon atoms) attached to an amide functional group. The oxadiazole portion would be a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxadiazoles and benzamides are known to participate in various chemical reactions. For example, oxadiazoles can undergo electrophilic substitution reactions, and benzamides can be hydrolyzed to produce benzoic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of functional groups, the arrangement of atoms, and the overall molecular shape would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds including 1,3,4-Oxadiazole N-Mannich Bases have been studied for their antimicrobial and anti-proliferative activities. Specifically, derivatives have shown inhibitory activity against pathogenic bacteria and fungi, as well as potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells (Al-Wahaibi et al., 2021).
Synthesis and Characterization
The synthesis and characterization of novel compounds related to N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide have been explored. These studies involve the synthesis of derivatives and their subsequent analysis using techniques such as infrared (IR), MS, and NMR spectra (Todorov & Naydenova, 2010).
Lipoxygenase Inhibitors
Research has been conducted on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as potential lipoxygenase inhibitors. These compounds are synthesized through a series of conversions and screened for their effectiveness against the lipoxygenase enzyme (Aziz‐ur‐Rehman et al., 2016).
Antiepileptic Activity
Compounds with a structure based on 1,3,4-oxadiazoles have been developed for potential antiepileptic activity. These include studies on the anticonvulsant activities of compounds in animal models, exploring their effects and establishing structure-activity relationships (Rajak et al., 2013).
Anticancer Agents
Several studies have focused on the synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues and their anticancer activities. These compounds have been screened for their effectiveness against various cancer cell lines, demonstrating significant potential as anticancer agents (Ahsan et al., 2014).
Molecular Wires
Research on 2,5-diphenyl-1,3,4-oxadiazole derivatives, including their synthesis, redox, structural, and optoelectronic properties, has been conducted. These compounds are studied for their potential use as molecular wires in various electronic and optoelectronic applications (Wang et al., 2006).
Chemosensitivity Testing
The use of the MTT assay, which involves tetrazolium salts, has been investigated in the context of chemosensitivity testing for cancer treatment. This test is used to predict patient responses to particular drugs, thereby aiding in the selection of appropriate chemotherapeutic drugs (Nakamura et al., 2006).
Mechanism of Action
properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-6-13(19)16-15-18-17-14(20-15)12-8-7-10(2)11(3)9-12/h7-9H,4-6H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAJCLGFUBOJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996859.png)
![N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2996860.png)
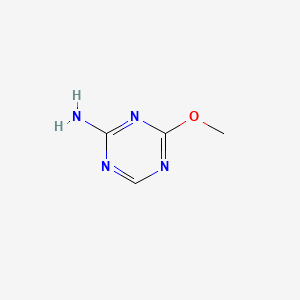
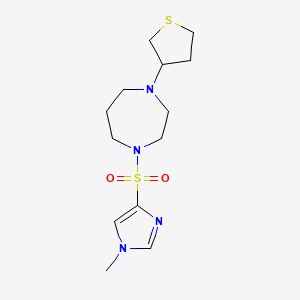
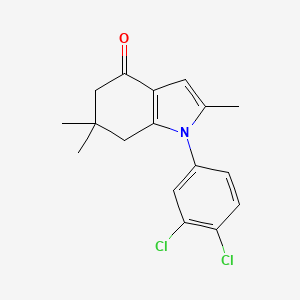
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2996866.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996871.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)
![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)
![5-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2996878.png)
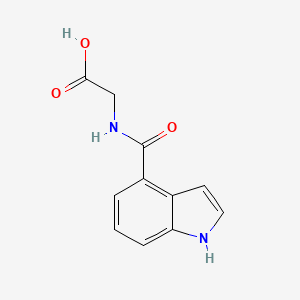
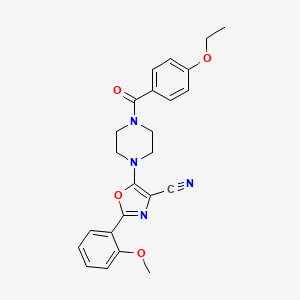
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996882.png)